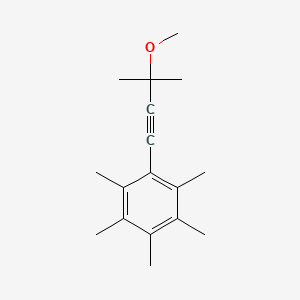

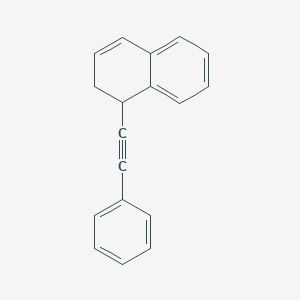

1-(Phenylethynyl)-1,2-dihydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Feniletinil)-1,2-dihidronaftileno es un compuesto orgánico caracterizado por la presencia de un grupo feniletinil unido a una estructura de dihidronaftileno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Feniletinil)-1,2-dihidronaftileno típicamente involucra la reacción de acoplamiento de Sonogashira. Esta reacción es un acoplamiento cruzado catalizado por paladio entre un haluro de arilo o vinilo y un alquino terminal. Para este compuesto, la reacción involucra el acoplamiento de 1-bromo-1,2-dihidronaftileno con fenilacetileno en presencia de un catalizador de paladio y un co-catalizador de cobre bajo una atmósfera inerte .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 1-(Feniletinil)-1,2-dihidronaftileno no están bien documentados, la reacción de acoplamiento de Sonogashira es escalable y se puede adaptar para la síntesis industrial. Las condiciones de reacción, como la temperatura, el solvente y la carga del catalizador, se pueden optimizar para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Feniletinil)-1,2-dihidronaftileno experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar cetonas o quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo alquino en un alqueno o un alcano.

Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo fenilo, introduciendo varios sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se puede utilizar la hidrogenación con paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃) se pueden utilizar para la sustitución aromática electrófila.

Productos principales:

Oxidación: Formación de cetonas o quinonas de feniletinil.

Reducción: Formación de alquenos o alcanos de feniletinil.

Sustitución: Introducción de halógenos, grupos nitro u otros sustituyentes en el anillo fenilo.

Aplicaciones Científicas De Investigación

1-(Feniletinil)-1,2-dihidronaftileno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y la ciencia de los materiales.

Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.

Industria: Utilizado en el desarrollo de materiales avanzados y nanotecnología

Mecanismo De Acción

El mecanismo de acción de 1-(Feniletinil)-1,2-dihidronaftileno involucra su interacción con objetivos moleculares a través de su grupo feniletinil. Este grupo puede participar en interacciones de apilamiento π-π, enlaces de hidrógeno y otras interacciones no covalentes. Estas interacciones pueden influir en la afinidad de unión y la especificidad del compuesto hacia varios objetivos biológicos .

Compuestos similares:

2,5-Bis(feniletinil)tiofeno: Estructura similar con tiofeno en lugar de naftaleno.

2-(Feniletinil)-1,10-fenantrolina: Contiene una estructura de fenantrolina en lugar de naftaleno

Singularidad: 1-(Feniletinil)-1,2-dihidronaftileno es único debido a su estructura de dihidronaftileno, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo hace valioso para aplicaciones específicas en la ciencia de los materiales y la síntesis orgánica.

Comparación Con Compuestos Similares

2,5-Bis(phenylethynyl)thiophene: Similar structure with thiophene instead of naphthalene.

2-(Phenylethynyl)-1,10-phenanthroline: Contains a phenanthroline backbone instead of naphthalene

Uniqueness: 1-(Phenylethynyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Propiedades

Número CAS |

193745-72-1 |

|---|---|

Fórmula molecular |

C18H14 |

Peso molecular |

230.3 g/mol |

Nombre IUPAC |

1-(2-phenylethynyl)-1,2-dihydronaphthalene |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-10,12,17H,11H2 |

Clave InChI |

IQOINHOYPJTURM-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=CC=CC=C2C1C#CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)

![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)

![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)